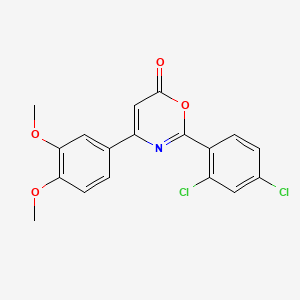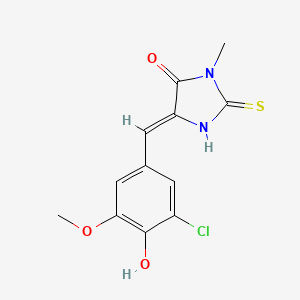
2-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6H-1,3-oxazin-6-one
Overview
Description
2-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6H-1,3-oxazin-6-one, commonly known as DCMO, is a synthetic compound that has been extensively studied for its biological activity. It is a member of the oxazinone family of compounds and has been found to possess a wide range of pharmacological properties. In
Mechanism of Action
The mechanism of action of DCMO is not fully understood, but it is believed to act through multiple pathways. DCMO has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It has also been found to induce the expression of certain genes involved in apoptosis. Additionally, DCMO has been shown to inhibit the activation of certain signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
DCMO has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. DCMO has also been found to induce the expression of certain genes involved in apoptosis, including p53 and Bax. Additionally, DCMO has been shown to inhibit the activation of certain signaling pathways involved in inflammation and oxidative stress, including NF-κB and MAPK.
Advantages and Limitations for Lab Experiments
DCMO has several advantages for lab experiments. It is relatively easy to synthesize and has been well characterized. It has also been extensively studied for its biological activity, making it a useful tool for researchers studying cancer and other diseases. However, DCMO also has some limitations. It is not very water-soluble, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on DCMO. One area of interest is the development of more water-soluble derivatives of DCMO, which could improve its usefulness in certain experiments. Another area of interest is the study of DCMO in combination with other anti-cancer agents, which could enhance its efficacy. Additionally, further studies are needed to fully understand the mechanism of action of DCMO and its potential therapeutic applications in a wide range of diseases.
Scientific Research Applications
DCMO has been extensively studied for its biological activity, particularly its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DCMO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DCMO has been found to possess anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases.
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-23-15-6-3-10(7-16(15)24-2)14-9-17(22)25-18(21-14)12-5-4-11(19)8-13(12)20/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHPELQSBNETPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[(5-methyl-2-furyl)methylene]bis(2-methyl-1H-indole)](/img/structure/B3956062.png)

![3-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3956071.png)
![N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide](/img/structure/B3956082.png)


![N-(2-hydroxy-5-nitrophenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3956115.png)


![N-[3-(acetylamino)phenyl]-2-methylpentanamide](/img/structure/B3956125.png)
![1-[(4-bromophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3956133.png)


